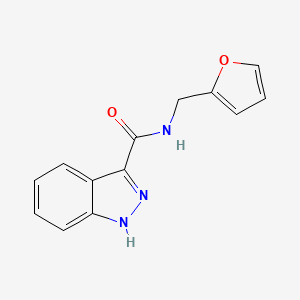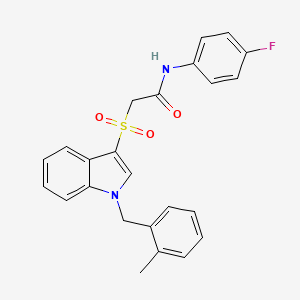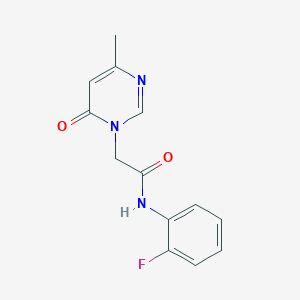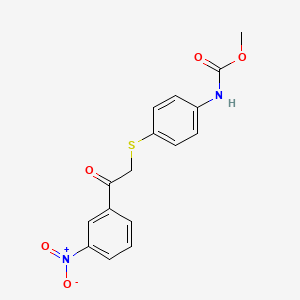![molecular formula C23H19N3O2 B2820631 N-(2,3-dihydro-1H-inden-1-yl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide CAS No. 2034391-74-5](/img/structure/B2820631.png)
N-(2,3-dihydro-1H-inden-1-yl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Properties
The synthesis of halo-aryl and heterocyclic labeled derivatives of 2,3-dihydro-1H-inden-1-one has revealed promising antibacterial and antifungal properties . Researchers synthesized 15 derivatives using grinding, stirring, and ultrasound irradiation methods. Notably, the ultrasound technique proved efficient in terms of both time and synthetic performance. These compounds were tested against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and fungal agents (Aspergillus niger and Candida albicans). Most of the derivatives exhibited potent antibacterial activity, while some demonstrated antifungal properties.
Pharmacological Properties
2,3-Dihydro-1H-inden-1-one, the core structure of our compound, has a rich pharmacological profile. Examples include anticancer, anti-inflammatory, antioxidant, and anti-Alzheimer’s disease activities . The presence of a halogen atom can significantly alter a drug’s properties, and fluorinated compounds, in particular, exhibit diverse medicinal effects. These properties make our compound an interesting candidate for further exploration.
Dual PDE4/AChE Inhibition for Alzheimer’s Disease
Researchers have designed and synthesized novel 2,3-dihydro-1H-inden-1-ones as dual inhibitors of phosphodiesterase 4 (PDE4) and acetylcholinesterase (AChE) for Alzheimer’s disease treatment . Among these compounds, one derivative (12C) displayed satisfactory inhibitory activities. This finding suggests potential therapeutic applications in managing cognitive decline associated with Alzheimer’s disease.
Anticancer Potential
While not directly studied for our compound, the 2,3-dihydro-1H-inden-1-one scaffold has shown anticancer activity in other derivatives . Further investigations could explore its potential as an antitumor agent.
Anti-Inflammatory Effects
The compound’s structural features align with known anti-inflammatory properties of 2,3-dihydro-1H-inden-1-one derivatives . Investigating its effects on inflammatory pathways could yield valuable insights.
Mecanismo De Acción
Target of Action
The compound N-(2,3-dihydro-1H-inden-1-yl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide primarily targets Phosphodiesterase 4 (PDE4) and Acetylcholinesterase (AChE) . These enzymes play crucial roles in neurophysiological processes. PDE4 is involved in the degradation of cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits the effects of hormones like glucagon and adrenaline. AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning .
Mode of Action
This compound acts as a dual inhibitor of PDE4 and AChE . By inhibiting PDE4, it prevents the breakdown of cAMP, leading to increased levels of this messenger molecule in cells. This can enhance the signal transduction pathways regulated by cAMP. On the other hand, by inhibiting AChE, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft, which can enhance cholinergic transmission .
Biochemical Pathways
The inhibition of PDE4 and AChE affects multiple biochemical pathways. The increased cAMP levels can activate protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in cell function. The increased acetylcholine levels can enhance the activation of muscarinic and nicotinic acetylcholine receptors, which are involved in various physiological processes, including memory and learning .
Pharmacokinetics
The compound’s efficacy in the hippocampus of alzheimer’s disease model mice suggests that it can cross the blood-brain barrier .
Result of Action
The dual inhibition of PDE4 and AChE by this compound leads to improved cognitive and memory function . Moreover, it has been found to have a neuroprotective effect comparable to donepezil, a commonly used drug for the treatment of Alzheimer’s disease . Interestingly, it also displayed more potent anti-neuroinflammatory effects than donepezil .
Propiedades
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c27-22(25-19-11-9-14-5-1-2-6-16(14)19)15-10-12-20-21(13-15)26-23(28)17-7-3-4-8-18(17)24-20/h1-8,10,12-13,19,24H,9,11H2,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFRWELXZAJEBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)C3=CC4=C(C=C3)NC5=CC=CC=C5C(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-1H-benzo[d]imidazol-5-amine](/img/structure/B2820553.png)
![N-(2,5-dimethoxyphenyl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2820554.png)
![(1,3-dioxoisoindol-2-yl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2820555.png)

![2-[(3-Ethoxypropanoyl)amino]benzoic acid](/img/structure/B2820559.png)

![Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2820561.png)



![[2-[(4-Fluorophenyl)methylamino]-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2820567.png)
![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/no-structure.png)
